molecular formula C10H9F2N3O B12837306 6-(Difluoromethoxy)quinoline-3,4-diamine

6-(Difluoromethoxy)quinoline-3,4-diamine

Cat. No.: B12837306
M. Wt: 225.19 g/mol
InChI Key: YPWTVKVAHSGJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethoxy)quinoline-3,4-diamine is a chemical compound with the molecular formula C10H10F2N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromo-4-(difluoromethoxy)quinoline with appropriate amine reagents under controlled conditions . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of 6-(Difluoromethoxy)quinoline-3,4-diamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)quinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both difluoromethoxy and diamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C10H9F2N3O

Molecular Weight

225.19 g/mol

IUPAC Name

6-(difluoromethoxy)quinoline-3,4-diamine

InChI

InChI=1S/C10H9F2N3O/c11-10(12)16-5-1-2-8-6(3-5)9(14)7(13)4-15-8/h1-4,10H,13H2,(H2,14,15)

InChI Key

YPWTVKVAHSGJTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)F)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.